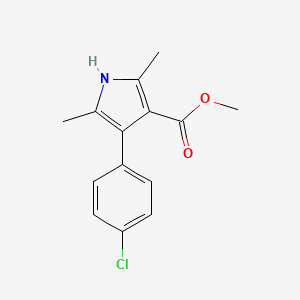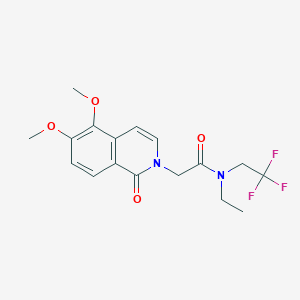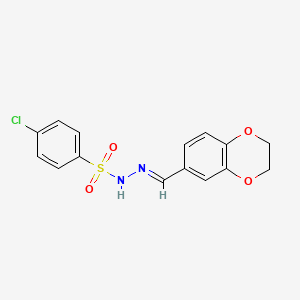
methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their diverse applications in the field of organic chemistry and materials science. Its structure suggests potential reactivity typical of pyrrole derivatives, which are often used in synthesizing complex organic molecules, dyes, and pharmaceuticals due to their unique electronic and structural properties.
Synthesis Analysis
The synthesis of pyrrole derivatives, similar to "methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate," often involves strategies like palladium-catalyzed reactions, which enable the direct arylation of heteroarenes with aryl halides or pseudohalides. These methods are highly selective and efficient, providing access to multiply arylated heteroarenes, a category to which our compound of interest might belong (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a five-membered ring with nitrogen heteroatoms. This structure imparts distinct electronic properties, such as enhanced electron density at certain positions on the ring, making these compounds highly reactive toward electrophilic substitution reactions. Advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, are typically employed to elucidate these structures in detail.
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, including N-alkylation, halogenation, and Suzuki coupling, due to the electron-rich nature of the pyrrole ring. These reactions can significantly alter the physical and chemical properties of the compounds, enabling the synthesis of a wide range of functional materials (Gomaa & Ali, 2020).
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)16-8)14(17)18-3/h4-7,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOLDACERCHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)
![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)


![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)
![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)
![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)
![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)
![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)